Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate
Description
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a trifluoromethyl group at position 5, an amino group at position 3, and a methyl group at position 4 of the benzene ring. The ester functional group (COOCH₃) at position 1 enhances solubility in organic solvents and facilitates further synthetic modifications. The trifluoromethyl group contributes to electron-withdrawing effects, while the amino group introduces hydrogen-bonding capabilities, making the compound valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-5-7(10(11,12)13)3-6(4-8(5)14)9(15)16-2/h3-4H,14H2,1-2H3 |
InChI Key |
UBLBFHQZKDDIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate typically involves multiple steps:
Acylation: The starting material, 3-amino-4-methylbenzoic acid, undergoes acylation to introduce the trifluoromethyl group.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Positional Isomerism
- Target Compound vs. Methyl 2-Amino-5-Methyl-4-(Trifluoromethyl)Benzoate (CAS 872624-53-8): The target compound’s amino group at position 3 (vs. The trifluoromethyl group at position 5 (vs. position 4 in the isomer) increases electron-withdrawing effects at the meta position, altering electronic distribution across the ring .
- Target Compound vs. Methyl 3-Amino-5-(Trifluoromethyl)Benzoate (CAS 22235-25-2): The additional methyl group at position 4 in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the non-methylated analog (logP ~2.1), improving membrane permeability in biological systems .
Functional Group Variations
- Ester vs. Amide (3-Amino-5-(Trifluoromethyl)Benzamide): The ester group in the target compound allows hydrolysis to the corresponding carboxylic acid, enabling versatile derivatization. In contrast, the amide group in CAS 204-15-299 offers greater stability under acidic conditions, making it preferable for drug delivery systems .
Biological Activity
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group, in particular, enhances the compound's reactivity and biological activity, making it a subject of interest in various research studies.
Key Properties:
- Molecular Weight: 229.19 g/mol
- Solubility: The presence of the trifluoromethyl group increases lipophilicity, enhancing membrane permeability.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with various molecular targets. This interaction can modulate enzymatic activity and influence biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl group exhibit enhanced antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still limited.
Anticancer Properties
Studies have highlighted the potential of trifluoromethylated compounds in cancer therapy. This compound may act as an inhibitor of certain receptor tyrosine kinases, which are critical in cancer cell proliferation. Preliminary findings suggest it could inhibit key pathways involved in tumor growth.
Case Studies and Research Findings
-
Inhibition of Receptor Tyrosine Kinases :
- A study evaluated several trifluoromethylated compounds for their ability to inhibit receptor tyrosine kinases (RTKs). This compound demonstrated significant inhibitory activity against EGFR and PDGFR, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential anticancer and antimicrobial properties | Unique trifluoromethyl positioning |
| Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate | Antimicrobial activity | Additional methoxy group |
| Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate | Moderate anticancer properties | Different amino group positioning |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
